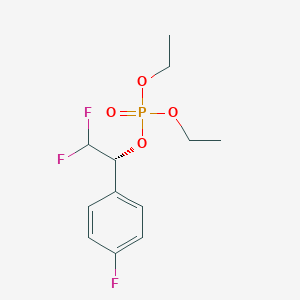
2-Cyclopropylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropylpropane-1-sulfonamide is a chemical compound with the molecular formula C6H13NO2S. It has a molecular weight of 163.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpropane-1-sulfonamide consists of a cyclopropyl group attached to a propane chain, which is further connected to a sulfonamide group . The InChI code for this compound is 1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) .
Physical And Chemical Properties Analysis
2-Cyclopropylpropane-1-sulfonamide is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources I found.
Mechanism of Action
Target of Action
2-Cyclopropylpropane-1-sulfonamide is a type of sulfonamide, a class of synthetic antibiotics . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is crucial for the synthesis of nucleic acids and proteins in bacteria, making it an essential component for bacterial growth and survival .
Mode of Action
Sulfonamides, including 2-Cyclopropylpropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Cyclopropylpropane-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of folic acid . This, in turn, affects downstream pathways that rely on folic acid, including the synthesis of nucleic acids and proteins .
Pharmacokinetics
They are widely distributed throughout the body, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of 2-Cyclopropylpropane-1-sulfonamide would need further investigation.
Result of Action
The primary result of the action of 2-Cyclopropylpropane-1-sulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound disrupts critical cellular processes in bacteria, including the production of nucleic acids and proteins . This bacteriostatic effect can help control bacterial infections .
Action Environment
The action of 2-Cyclopropylpropane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, the presence of PABA in the environment can reduce the efficacy of the compound, as PABA competes with the drug for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(6-2-3-6)4-10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCIYJYESWXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropane-1-sulfonamide | |
CAS RN |
1566175-24-3 |
Source


|
| Record name | 2-cyclopropylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)

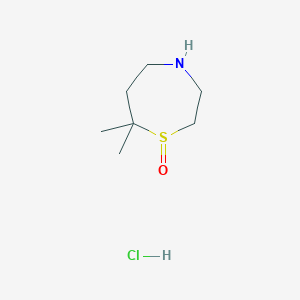

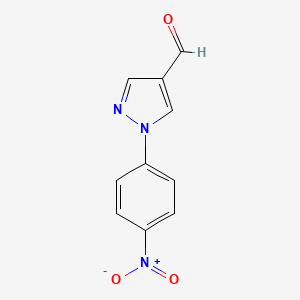
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)
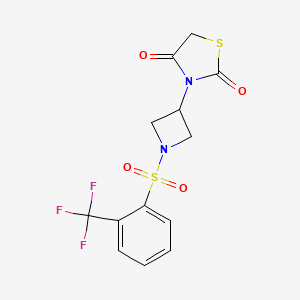
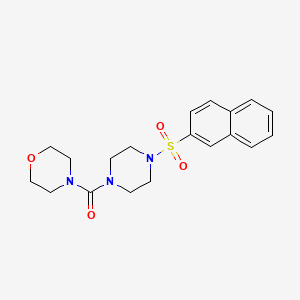


![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)
